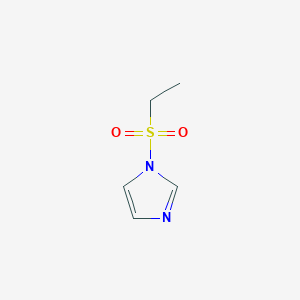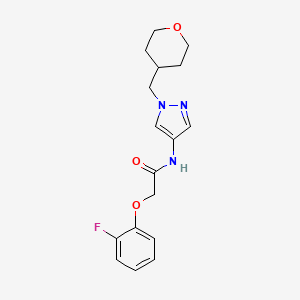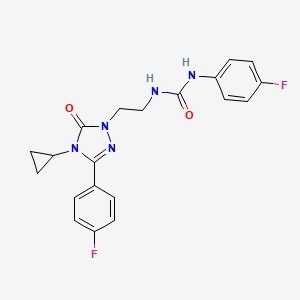
1-(Ethanesulfonyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfonyl)imidazole is a chemical compound with the molecular formula C5H8N2O2S. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound .
Méthodes De Préparation
The synthesis of 1-(Ethanesulfonyl)imidazole can be achieved through several methods. One common approach involves the reaction of imidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Analyse Des Réactions Chimiques
1-(Ethanesulfonyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation: It can be acylated using acyl halides in aprotic solvents.
Common reagents used in these reactions include acyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Ethanesulfonyl)imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Ethanesulfonyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(Ethanesulfonyl)imidazole can be compared with other imidazole derivatives such as:
Methotrexate: An anticancer agent with a fused imidazole ring.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: An anti-inflammatory agent with an imidazole ring.
Propriétés
IUPAC Name |
1-ethylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-2-10(8,9)7-4-3-6-5-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCZPXKLPWHWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)


![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

![1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2982136.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)
![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)
![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)
![1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2982150.png)
